

# An In-depth Technical Guide to 2-Hydroxycarbazole: From Discovery to Therapeutic Potential

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## Compound of Interest

Compound Name: 2-Hydroxycarbazole

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## Abstract

**2-Hydroxycarbazole**, a heterocyclic aromatic organic compound, has garnered significant interest in the scientific community for its versatile applications, ranging from materials science to medicinal chemistry. This comprehensive technical guide provides an in-depth overview of the discovery, history, and synthesis of **2-Hydroxycarbazole**. It details its physicochemical and spectroscopic properties, outlines experimental protocols for its preparation, and explores its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

## Introduction

**2-Hydroxycarbazole** (9H-carbazol-2-ol) is a carbazole derivative characterized by a hydroxyl group substituted at the second position of the carbazole core. This structural feature imparts unique chemical reactivity and biological activity to the molecule.<sup>[1]</sup> Its potential applications span from being a key component in organic electronics, such as organic light-emitting diodes (OLEDs), to serving as a crucial precursor in the synthesis of more complex molecules.<sup>[1][2]</sup> In the realm of medicinal chemistry, **2-Hydroxycarbazole** and its derivatives have demonstrated promising anti-cancer, antimicrobial, and antioxidant properties.<sup>[1]</sup>

## History and Discovery

The history of carbazole chemistry dates back to the 19th century. While the exact date and discoverer of **2-Hydroxycarbazole** are not prominently documented in readily available literature, early methods for the synthesis of carbazole derivatives were challenging and often resulted in low yields. A notable early synthesis that could produce hydroxycarbazoles was reported in 1936 by Hoshino and Takiura, which involved a multi-step reaction starting from cyclohexanone. A significant advancement in the direct synthesis of **2-Hydroxycarbazole** was patented in 1943, describing a single-operation process from 2-amino-4'-hydroxy diphenyl in the vapor phase at high temperatures (600-800°C) for a very short duration (0.5-5 seconds). This method represented a more direct and potentially more efficient route to the compound at the time.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Hydroxycarbazole** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Hydroxycarbazole**

Property	Value	Reference
IUPAC Name	9H-carbazol-2-ol	[3]
CAS Number	86-79-3	[1][4]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO	[1][3]
Molecular Weight	183.21 g/mol	[1][3]
Appearance	Beige to light brown crystalline powder	[5]
Melting Point	270-273 °C (lit.)	[5][6]
Boiling Point	316.88°C (rough estimate)	[1]
pKa	10.05 ± 0.30 (Predicted)	[1]
Solubility	Enhanced solubility in polar solvents due to the hydroxyl group.	[2]

## Spectroscopic Properties

The spectroscopic data for **2-Hydroxycarbazole** are crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **2-Hydroxycarbazole** (400 MHz, DMSO-d<sub>6</sub>)

Assignment	Chemical Shift (ppm)
A (N-H)	10.9
B (O-H)	9.42
C	7.921
D	7.855
E	7.386
F	7.252
G	7.079
J	6.863
K	6.669

Data sourced from ChemicalBook.

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Hydroxycarbazole**

Detailed assigned  $^{13}\text{C}$  NMR data with specific peak locations was not readily available in the searched literature. General expected regions for the carbon environments are as follows:

Carbon Environment	Expected Chemical Shift Range (ppm)
Aromatic C-O	150-160
Aromatic C-N	135-145
Aromatic C-C/C-H	100-130

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxycarbazole** exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for **2-Hydroxycarbazole**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3200-3600	O-H stretch	Broad peak, indicative of the hydroxyl group.
3300-3500	N-H stretch	Sharp to medium peak for the amine in the carbazole ring.
3000-3100	Aromatic C-H stretch	Peaks characteristic of aromatic protons.
1600-1450	Aromatic C=C stretch	Multiple sharp peaks indicating the aromatic rings.
1080-1300	C-O stretch	Strong peak corresponding to the hydroxyl group's C-O bond.

## Mass Spectrometry (MS)

The mass spectrum of **2-Hydroxycarbazole** shows a molecular ion peak corresponding to its molecular weight.

Table 5: Mass Spectrometry Data for **2-Hydroxycarbazole**

m/z	Interpretation
183	Molecular ion [M] <sup>+</sup>
154	Loss of CHO
127	Further fragmentation

## Synthesis and Experimental Protocols

Several synthetic routes to **2-Hydroxycarbazole** have been developed, each with its own advantages and limitations.

### Photochemical Synthesis via Intramolecular Arylation

This modern approach offers a green and efficient route to **2-Hydroxycarbazole**.

- **Preparation of the Precursor (3-hydroxy-2'-chloro-diphenylamine):** The feedstock is synthesized via a thermochemical route using 2-chloroaniline and resorcinol as reactants with phosphoric acid as a catalyst in m-xylene.
- **Photochemical Reaction Setup:** A continuous flow photochemical synthesis is performed in a millimeter-scale photoreactor.
- **Reaction Conditions:** The precursor, 3-hydroxy-2'-chloro-diphenylamine, is dissolved in anhydrous dimethyl sulfoxide (DMSO). Potassium t-butoxide is added as a catalyst. The solution is then passed through the photoreactor and irradiated with a 365 nm UV-LED.
- **Product Isolation and Yield:** Under optimized conditions, this method can achieve a yield of up to 31.6% for **2-hydroxycarbazole** with a short residence time.[\[5\]](#)[\[7\]](#)

Workflow for the photochemical synthesis of **2-Hydroxycarbazole**.

## Synthesis from Cyclohexanone

A traditional method for synthesizing the carbazole skeleton is through the Fischer indole synthesis, which can be adapted for **2-Hydroxycarbazole**.

- **Formation of Tetrahydrocarbazole Intermediate:** The synthesis typically begins with the reaction of cyclohexanone and a substituted phenylhydrazine under acidic conditions to form a phenylhydrazone, which then undergoes cyclization to a tetrahydrocarbazole derivative.
- **Dehydrogenation:** The resulting 2-hydroxy-5,6,7,8-tetrahydrocarbazole is then subjected to dehydrogenation to yield **2-Hydroxycarbazole**. This can be achieved by heating at high temperatures (e.g., 250°C) in a high-boiling solvent like diphenyl ether.[\[8\]](#)

## Historical Synthesis from 2-amino-4'-hydroxy diphenyl

This method, while historically significant, involves harsh conditions.

- **Vapor Phase Reaction:** 2-amino-4'-hydroxy diphenyl is vaporized.
- **High-Temperature Cyclization:** The vapor is passed through a reaction zone heated to 600-800°C for a very short duration of 0.5-5 seconds, preferably in the absence of oxidizing

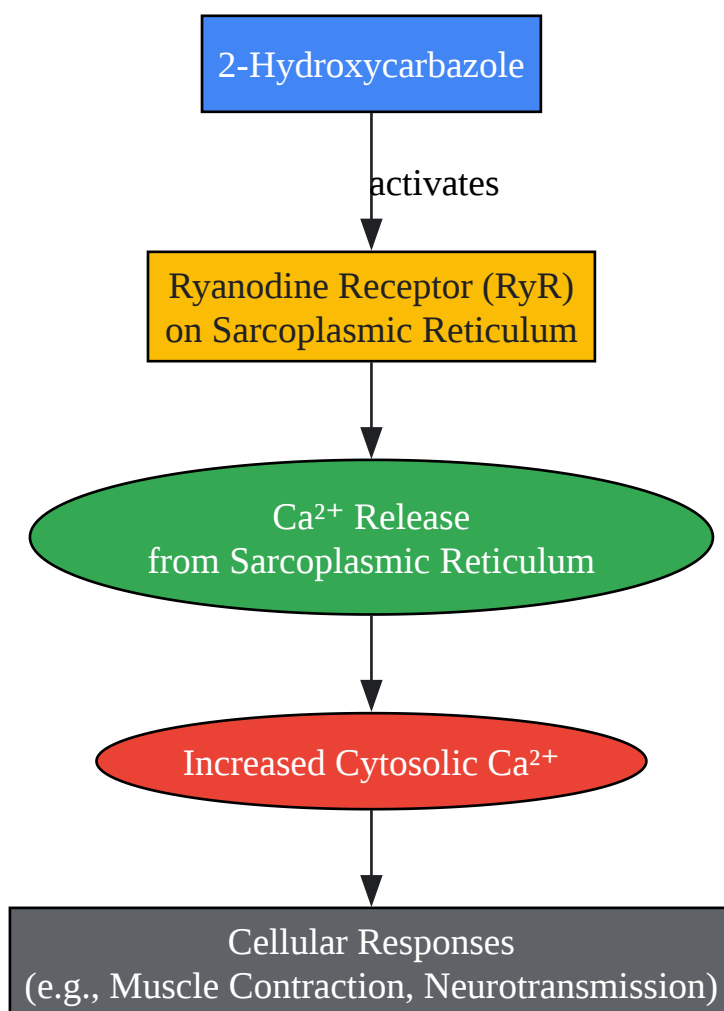
agents. This high-temperature, short-contact-time process facilitates the intramolecular cyclization to form **2-Hydroxycarbazole**.

## Biological Activity and Signaling Pathways

**2-Hydroxycarbazole** exhibits a range of biological activities, making it a molecule of interest for drug development.

### Calcium Mobilization via Ryanodine Receptor Activation

**2-Hydroxycarbazole** is structurally similar to the marine toxin 9-methyl-7-bromoeudistomin, which is known to mobilize intracellular calcium ( $\text{Ca}^{2+}$ ).<sup>[9]</sup> Studies have shown that **2-Hydroxycarbazole** induces the release of  $\text{Ca}^{2+}$  from the sarcoplasmic reticulum by directly activating the ryanodine receptor (RyR), an intracellular calcium release channel.<sup>[6]</sup> This makes it a potent tool for studying  $\text{Ca}^{2+}$  signaling pathways.



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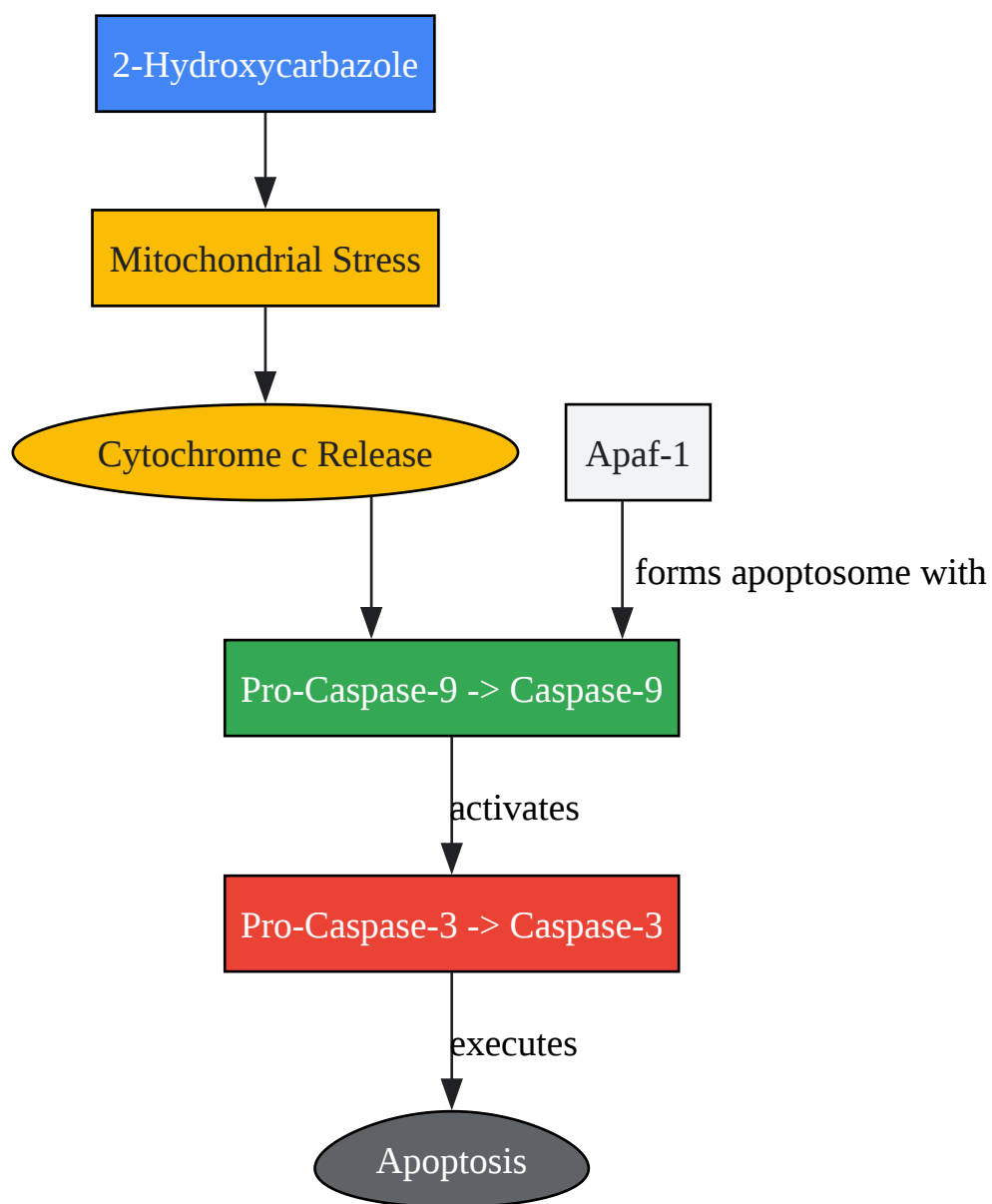
Signaling pathway of **2-Hydroxycarbazole**-induced calcium release.

## Potential Anti-Cancer Activity: Apoptosis and Cell Cycle Arrest

While direct studies on **2-Hydroxycarbazole**'s anti-cancer mechanisms are limited, carbazole derivatives are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.<sup>[1]</sup>

Apoptosis is often executed by a family of proteases called caspases. A plausible mechanism for **2-Hydroxycarbazole**-induced apoptosis would involve the activation of this cascade.

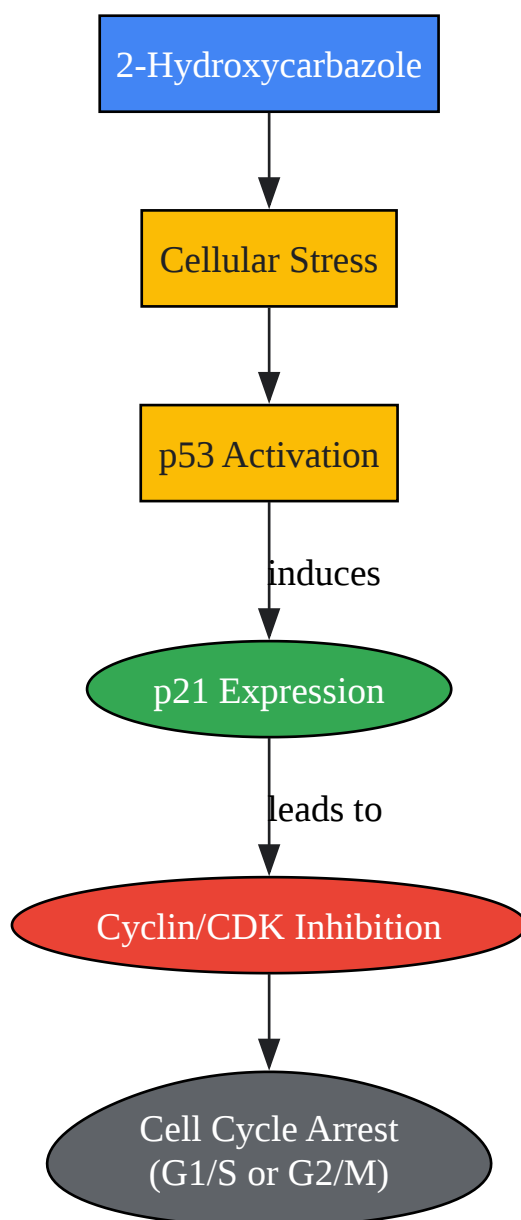




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Hypothesized caspase-mediated apoptosis pathway for **2-Hydroxycarbazole**.

Many anti-cancer agents function by halting the cell cycle, preventing cancer cells from proliferating. The p53 tumor suppressor protein and its downstream target p21 are key regulators of the cell cycle.



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Hypothesized p53/p21-mediated cell cycle arrest pathway.

## Applications

The unique properties of **2-Hydroxycarbazole** have led to its use in various fields:

- Organic Electronics: Its electronic properties make it a valuable material in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.[1][2]

- Pharmaceuticals: It serves as a scaffold for the synthesis of derivatives with potential therapeutic applications, including anti-cancer and antimicrobial agents.[1]
- Chemical Synthesis: As a versatile building block, it is used in the synthesis of more complex organic molecules, such as isochromene fused carbazoles.[1][5][6]

## Conclusion

**2-Hydroxycarbazole** is a molecule with a rich history and a promising future. Its straightforward synthesis, coupled with its interesting physicochemical and biological properties, makes it a valuable compound for both academic research and industrial applications. Further elucidation of its mechanisms of action in biological systems will undoubtedly open up new avenues for the development of novel therapeutics and advanced materials. This guide provides a solid foundation for professionals seeking to understand and utilize this versatile compound.

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